molecular formula C18H19ClN4O4S2 B2829354 4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-21-8

4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2829354
CAS No.: 533872-21-8
M. Wt: 454.94
InChI Key: LSZCINIBBNLFKF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted at the 5-position with a 5-chlorothiophen-2-yl group. The benzamide core is modified at the 4-position with a sulfamoyl group bearing butyl and methyl substituents.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S2/c1-3-4-11-23(2)29(25,26)13-7-5-12(6-8-13)16(24)20-18-22-21-17(27-18)14-9-10-15(19)28-14/h5-10H,3-4,11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCINIBBNLFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s pharmacophore includes:

  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and hydrogen-bonding capacity.
  • 5-Chlorothiophen-2-yl substituent : Enhances lipophilicity and π-π stacking interactions.
  • Sulfamoyl group (butyl/methyl) : Modulates solubility and target binding.

Analogous Compounds and Their Properties

Table 1: Comparison of Structural Analogs
Compound Name Substituents on Oxadiazole Sulfamoyl Group Biological Target/Activity Source/Evidence
Target Compound 5-(5-Chlorothiophen-2-yl) Butyl(methyl) Hypothesized: Antifungal/Enzyme inhibition -
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 5-(4-Methoxyphenylmethyl) Benzyl(methyl) Antifungal (C. albicans), Trr1 inhibition
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl) Cyclohexyl(ethyl) Antifungal (C. albicans), Trr1 inhibition
TAS1553: 5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide 5-Oxo-4,5-dihydro Fluoro-dimethylphenyl Antitumor (Ribonucleotide reductase inhibition)
Compound 25: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 5-(Thiophen-2-yl) None Enzyme inhibition (Ca²⁺/calmodulin)
BB06379: 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(5-Chlorothiophen-2-yl) Benzyl(ethyl) Unknown (Structural analog)

Pharmacological Insights from Analogs

Antifungal Activity

  • LMM5 and LMM11 : Exhibit MIC values of 0.5–8 µg/mL against C. albicans, linked to thioredoxin reductase (Trr1) inhibition. The sulfamoyl group’s bulkiness (benzyl vs. cyclohexyl) correlates with potency differences .
  • Target Compound : The 5-chlorothiophen-2-yl group may enhance membrane permeability compared to LMM5’s 4-methoxyphenylmethyl, but the butyl(methyl)sulfamoyl group’s steric effects could reduce binding efficiency relative to benzyl/cyclohexyl analogs.

Antitumor Activity

  • TAS1553 : Inhibits ribonucleotide reductase (IC₅₀ = 0.12 µM) by disrupting subunit interactions. Its 5-oxo-4,5-dihydro-oxadiazole core and fluoro-dimethylphenyl group are critical for activity .
  • Target Compound : The absence of a 5-oxo group and the presence of a chlorothiophene may redirect its mechanism away from ribonucleotide reductase.

Enzyme Inhibition

  • Compound 25 : Lacks a sulfamoyl group but inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀ = 1.8 µM), highlighting the oxadiazole-thiophene motif’s versatility .

Structure-Activity Relationships (SAR)

  • Sulfamoyl Substitutions : Bulky groups (e.g., benzyl, cyclohexyl) improve antifungal activity but may reduce solubility. Smaller alkyl chains (butyl/methyl) could balance lipophilicity and bioavailability.
  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., 5-chlorothiophen-2-yl) enhance stability and target engagement compared to electron-donating groups (e.g., 4-methoxyphenylmethyl).
  • Heterocyclic Variations : Furan (LMM11) vs. thiophene (Target Compound) alters π-stacking and metabolic stability.

Q & A

Q. What are the critical steps in synthesizing 4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves three key stages:
  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide core .
  • Sulfamoyl group introduction : Reaction with butyl(methyl)sulfonamide using coupling agents like EDCI to establish the sulfonamide bond .
    Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for polar aprotic conditions), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • HPLC : Purity assessment (>95% for biological assays) .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Candida albicans or bacterial strains, referencing methods for structurally similar oxadiazoles .
  • Enzyme inhibition studies : Fluorometric assays targeting thioredoxin reductase (TrxR) or kinases, using positive controls like fluconazole .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoyl group incorporation?

  • Methodological Answer :
  • Catalyst optimization : Use EDCI/HOBt instead of DCC to reduce side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature modulation : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis .
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate 7:3 to 1:1) improves yield to >75% .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Replicate experiments using identical cell lines (e.g., ATCC-certified C. albicans) and protocols .
  • Control for solvent effects : Use DMSO concentrations ≤0.5% to avoid cytotoxicity artifacts .
  • Cross-reference structural analogs : Compare with derivatives (e.g., morpholinosulfonyl variants) to identify activity trends linked to substituents .

Q. What strategies are effective for studying target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities with TrxR or kinases, validating with site-directed mutagenesis .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Data Contradiction Analysis

Q. Why do similar oxadiazole derivatives exhibit variable antifungal activity?

  • Methodological Answer : Discrepancies arise from:
  • Substituent effects : Electron-withdrawing groups (e.g., -SO₂NHR) enhance TrxR inhibition, while bulky groups reduce cell permeability .
  • Assay conditions : Variations in fungal strain susceptibility (e.g., C. albicans SC5314 vs. clinical isolates) and incubation time (24 vs. 48 hrs) .
  • Solution stability : Degradation in aqueous media may underreport activity; validate via LC-MS stability studies .

Comparative Structural Analysis

Structural Feature Impact on Activity Reference
5-chlorothiophen-2-yl groupEnhances lipophilicity and membrane penetration
Butyl(methyl)sulfamoyl moietyImproves enzyme binding via H-bond interactions
Oxadiazole ringConfers rigidity and π-stacking with targets

Key Research Gaps and Future Directions

  • Synthetic scalability : Develop flow chemistry protocols for continuous production .
  • In vivo validation : Perform pharmacokinetic studies (e.g., murine models) to assess bioavailability .
  • Mechanistic elucidation : Use cryo-EM to visualize compound-enzyme interactions at atomic resolution .

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